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2-Amino-octahydroindolizin-3-one
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Overview
Description
2-Amino-octahydroindolizin-3-one is a chemical compound with the molecular formula C8H15N2O It is a derivative of indolizine, a bicyclic nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-octahydroindolizin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of a suitable indolizine derivative followed by amination. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) and amination reagents like ammonia or amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-octahydroindolizin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can produce a variety of substituted indolizine derivatives.
Scientific Research Applications
2-Amino-octahydroindolizin-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Amino-octahydroindolizin-3-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminoindolizine: A simpler analog with similar chemical properties.
Octahydroindolizine: Lacks the amino group but shares the core structure.
Indolizine: The parent compound without additional functional groups.
Uniqueness
2-Amino-octahydroindolizin-3-one is unique due to the presence of both the amino group and the octahydroindolizine core. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Biological Activity
2-Amino-octahydroindolizin-3-one is a bicyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including an amino group and a carbonyl, allow it to interact with various biological targets, making it a compound of interest for therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C10H15N2O, with a molecular weight of approximately 154.21 g/mol. The compound's structure includes:
- Bicyclic Framework : This structure contributes to its chemical reactivity.
- Functional Groups : The amino group at position 2 and the carbonyl group at position 3 play crucial roles in its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Analgesic Properties : Preliminary studies suggest that this compound may have potential as an analgesic, interacting with receptors involved in pain modulation.
- Anti-inflammatory Effects : It has been investigated for its ability to reduce inflammation, possibly by inhibiting specific inflammatory pathways.
- Neurotransmitter Modulation : The compound's derivatives show promise in modulating neurotransmitter systems, which could be beneficial for treating neurological disorders.
The mechanism of action for this compound involves its interaction with various molecular targets:
- Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors involved in pain and inflammation pathways.
- Enzyme Inhibition : It can inhibit certain enzymes, altering metabolic processes and impacting cellular signaling pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Octahydroindole | Bicyclic | Lacks amino group; primarily studied for basic properties. |
Indole | Aromatic | Contains double bond; known for diverse biological activities. |
Tetrahydroquinoline | Bicyclic | Features nitrogen; used in drug discovery for CNS effects. |
2-Amino-indolizine | Bicyclic | Simpler analog with similar chemical properties. |
This table highlights how the presence of the amino group and the bicyclic structure of this compound contribute to its distinct biological profile.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Analgesic Activity Study :
- A study evaluated the analgesic effects of this compound in animal models. Results indicated a significant reduction in pain response compared to controls, suggesting potential for clinical application in pain management.
-
Anti-inflammatory Research :
- In vitro assays demonstrated that this compound inhibits pro-inflammatory cytokine production in macrophages, supporting its role as an anti-inflammatory agent.
-
Neuropharmacological Investigation :
- Research on its derivatives showed modulation of neurotransmitter release, indicating potential applications in treating conditions like depression and anxiety disorders.
Synthesis and Derivative Development
The synthesis of this compound typically involves cyclization reactions using appropriate precursors. Common methods include:
- Reduction of Indolizine Derivatives : Using reducing agents such as lithium aluminum hydride (LiAlH4) followed by amination.
- Substitution Reactions : The amino group can participate in nucleophilic substitution reactions to create various derivatives that may exhibit enhanced biological activity.
Properties
IUPAC Name |
2-amino-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c9-7-5-6-3-1-2-4-10(6)8(7)11/h6-7H,1-5,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOCEGHPUJTFQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CC(C2=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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